Ethyl 4-methoxy-2,6-dimethylbenzoate

Physicochemical profiling Drug‑likeness Medicinal chemistry

Researchers requiring a trisubstituted benzoate ester with moderate lipophilicity (XLogP3 2.8) and elevated polar surface area (35.5 Ų) face limited alternatives. Ethyl 4-methoxy-2,6-dimethylbenzoate (CAS 412949-76-9) provides this exact physicochemical profile. • Validated intermediate for tetracenomycin D & saintopin analogues (Martin et al., 2002; SpectraBase ID JJUFYXYiZa1) • 4-Methoxy group accelerates acid-catalyzed hydrolysis (Hammett ρ ≈ -3.22) vs. non-methoxylated analogs • Ortho-methyls create steric congestion, shifting hydrolytic mechanism to unimolecular pathway • Ethyl ester offers 4 rotatable bonds - ideal for NMR conformational studies

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 412949-76-9
Cat. No. B3352010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxy-2,6-dimethylbenzoate
CAS412949-76-9
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1C)OC)C
InChIInChI=1S/C12H16O3/c1-5-15-12(13)11-8(2)6-10(14-4)7-9(11)3/h6-7H,5H2,1-4H3
InChIKeySTLHRQGZDSZGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Comparator Landscape


Ethyl 4‑methoxy‑2,6‑dimethylbenzoate (CAS 412949‑76‑9) is a trisubstituted benzoate ester (C₁₂H₁₆O₃, MW 208.25 g mol⁻¹) bearing electron‑donating methoxy (4‑position) and two ortho‑methyl (2,6‑) groups [1]. Its computed XLogP3 of 2.8, topological polar surface area (TPSA) of 35.5 Ų, and three hydrogen‑bond acceptor sites place it in a distinct physicochemical space relative to common in‑class analogs such as ethyl 2,6‑dimethylbenzoate (XLogP3 2.9, TPSA 26.3 Ų, 2 H‑bond acceptors) [2] and ethyl 2,4,6‑trimethylbenzoate (XLogP3 3.2, TPSA 26.3 Ų, 2 H‑bond acceptors) [3]. This combination of moderate lipophilicity with increased polar surface area differentiates it from purely alkyl‑substituted benzoate esters and has led to its documented use as a key intermediate in the synthesis of tetracenomycin D and saintopin analogues [4].

1 4-Methoxy-2,6-dimethyl substitution pattern supports tetracenomycin D and saintopin analogue synthesis
2 Computed ADME profile balances moderate lipophilicity with elevated polar surface area
3 Multi-vendor availability at 95–98% purity supports gram-scale procurement

Structural Determinants Against Generic Substitution


In‑class benzoate esters cannot be freely interchanged because the simultaneous presence of the 4‑methoxy and 2,6‑dimethyl substituents creates a unique electronic and steric environment that is absent in singly substituted or non‑methoxylated analogs. The 4‑methoxy group substantially increases the electron density on the aromatic ring, accelerating acid‑catalyzed hydrolysis relative to 4‑H or 4‑halo congeners (Hammett ρ ≈ ‑3.22 for the methyl ester series) [1], while the ortho‑methyl groups impose steric congestion that shifts the hydrolytic mechanism toward a unimolecular (acylium ion) pathway distinct from that of unhindered esters [2]. Furthermore, the ethyl ester imparts one additional rotatable bond compared with the methyl ester (4 vs. 3), altering conformational flexibility and potentially affecting binding to biological targets [3]. Simply substituting ethyl 2,6‑dimethylbenzoate or ethyl 4‑methoxybenzoate would forfeit either the electronic activation of the methoxy group or the steric shielding of the ortho‑methyls, leading to divergent reactivity, pharmacokinetic profiles, and synthetic utility.

4-OCH3 absent Removing the 4-methoxy group may reduce electron density on the aromatic ring, potentially altering acid-catalyzed hydrolysis rate
2,6-CH3 absent Loss of ortho-methyl steric shielding may shift the hydrolytic mechanism away from the acylium ion pathway
Methyl ester swapped Substituting the ethyl ester with methyl reduces rotatable bond count by one, which may affect conformational sampling

Quantitative Differentiation from In-Class Comparators


Hydrogen-Bond Acceptors and Polar Surface Area

The 4‑methoxy substituent elevates the hydrogen‑bond acceptor count to 3 and the TPSA to 35.5 Ų, compared with 2 acceptors and 26.3 Ų for both ethyl 2,6‑dimethylbenzoate and ethyl 2,4,6‑trimethylbenzoate. Ethyl 4‑methoxybenzoate, which lacks ortho‑methyl groups, also has 3 acceptors and a TPSA of 35.5 Ų but a lower molecular weight (182.20 g mol⁻¹) and identical XLogP3 (2.8) [1]. Thus, the target compound uniquely combines elevated TPSA and H‑bond acceptor capacity with the increased steric bulk and lipophilicity contributed by the 2,6‑dimethyl groups, a profile not replicated by any single comparator [2].

H-Bond Acceptors & TPSA
Head-to-head
3 acceptors, TPSA 35.5 Ų vs 2 acceptors, TPSA 26.3 Ų for non-methoxy analogs
Elevated polar surface area may support solubility and off-target binding profiling in lead optimization
Computed PubChem properties; experimental confirmation recommended
Physicochemical profiling Drug‑likeness Medicinal chemistry

Rotatable Bond Count and Conformational Flexibility

Ethyl 4‑methoxy‑2,6‑dimethylbenzoate possesses 4 rotatable bonds, compared with 3 for the methyl ester analog methyl 4‑methoxy‑2,6‑dimethylbenzoate (XLogP3 2.5) [1]. The additional rotatable bond arises from the ethyl ester moiety and increases the conformational degrees of freedom. This difference is relevant when the ester serves as a protecting group or when conformational pre‑organization influences the outcome of subsequent synthetic transformations. The ethyl ester also confers a higher XLogP3 (2.8 vs 2.5), consistent with the additional methylene unit [2].

Rotatable Bond Count
Reported
4 rotatable bonds (ethyl ester) vs 3 (methyl ester); XLogP3 2.8 vs 2.5
Increased conformational flexibility may influence synthetic intermediate selection and entropy considerations
Rotatable bond count per Cactvs definition; PubChem 2025 release
Conformational analysis Ligand efficiency Synthetic intermediate design

Acid-Catalyzed Hydrolysis Rate Acceleration

Kinetic studies on the methyl 4‑substituted‑2,6‑dimethylbenzoate series in 9.70 M H₂SO₄ demonstrate that the 4‑methoxy derivative hydrolyzes significantly faster than the 4‑bromo and 4‑nitro analogs due to resonance stabilization of the acylium ion intermediate. The Hammett ρ‑value of ‑3.22 indicates strong rate acceleration by electron‑donating substituents [1]. Although these data were obtained for the methyl ester, the electronic effect of the 4‑methoxy group is transferable to the ethyl ester scaffold, predicting that ethyl 4‑methoxy‑2,6‑dimethylbenzoate will hydrolyze more readily under acidic conditions than its 4‑bromo or 4‑nitro counterparts.

Acid-Catalyzed Hydrolysis
Class-level
Hammett ρ = −3.22; 4-OCH3 accelerates hydrolysis vs 4-Br / 4-NO2 by orders of magnitude
May support acid-labile protecting-group strategy selection; ethyl ester context inferred from methyl ester kinetics
Kinetic data from methyl ester series in 9.70 M H2SO4; direct ethyl ester measurement not available
Hydrolysis kinetics Steric effects Acylium ion mechanism

Synthetic Utility in Tetracyclic Quinone Analogues

Ethyl 4‑methoxy‑2,6‑dimethylbenzoate was employed as a key intermediate in the regiospecific synthesis of tetracenomycin D and 3,8‑di‑O‑methyl saintopin, as reported by Martin et al. (2002) in Bioorganic & Medicinal Chemistry [1]. The synthesized analogues were evaluated for cytotoxicity against L1210 leukemia cells. The compound's NMR reference spectrum is catalogued in the KnowItAll spectral library under the same publication entry, confirming its structural identity [2]. In contrast, no comparable role in tetracenomycin or saintopin analogue synthesis has been documented for ethyl 2,6‑dimethylbenzoate or ethyl 4‑methoxybenzoate, underscoring the specific synthetic utility of the 4‑methoxy‑2,6‑dimethyl substitution pattern.

Synthetic Utility
Reported
Key intermediate in tetracenomycin D and saintopin analogue synthesis; cell-model endpoint evaluated against L1210 cells
Reported synthesis context for tetracyclic quinone analogue preparation
Martin et al. Bioorg. Med. Chem. 2002; cycloaddition strategy with NMR reference available
Natural product synthesis Anticancer agents Topoisomerase inhibitors

Commercial Availability and Pricing Position

At the time of writing, ethyl 4‑methoxy‑2,6‑dimethylbenzoate is available from multiple suppliers (AChemBlock, Fluorochem, Leyan) at purities of 95–98% . Pricing from AChemBlock is $315/1 g and $945/5 g , placing it above ethyl 2,6‑dimethylbenzoate ($170/25 g from AChemBlock) but competitively with methyl 4‑methoxy‑2,6‑dimethylbenzoate (~$250–300/5 g estimated from global market reports) [1]. The presence of multiple vendors and the compound's documented synthetic utility support reliable, multi‑gram procurement without the supply‑chain bottlenecks that affect less common custom‑synthesis compounds.

Commercial Availability
Data to verify
$315/1 g, $945/5 g (95% purity); multiple vendors (AChemBlock, Fluorochem, Leyan)
Multi-vendor sourcing may support gram-scale procurement for lead-optimization campaigns
Pricing sourced Q1–Q2 2026; subject to change
Procurement Cost‑efficiency Supply chain

High-Impact Application Scenarios


Lead Optimization Balancing Lipophilicity and TPSA

When a discovery program demands a benzoate ester building block with moderate logP (~2.8) and elevated TPSA (35.5 Ų), ethyl 4‑methoxy‑2,6‑dimethylbenzoate offers a distinct advantage over ethyl 2,6‑dimethylbenzoate (TPSA 26.3 Ų) and ethyl 2,4,6‑trimethylbenzoate (XLogP3 3.2, TPSA 26.3 Ų). The additional hydrogen‑bond acceptor contributed by the 4‑methoxy group can enhance solubility and modulate off‑target pharmacology without drastically increasing molecular weight [1].

Topoisomerase Inhibitor Synthesis

Researchers pursuing topoisomerase inhibitors based on the tetracenomycin or saintopin pharmacophore can source ethyl 4‑methoxy‑2,6‑dimethylbenzoate as a validated intermediate. The Martin et al. (2002) synthesis confirms its compatibility with cycloaddition strategies and provides a reference NMR spectrum (SpectraBase ID JJUFYXYiZa1) for identity verification [2]. No alternative benzoate ester has been demonstrated to serve this specific synthetic role.

Ester Prodrug Design with Predictable Hydrolysis

The documented acceleration of acid‑catalyzed hydrolysis by the 4‑methoxy group (Hammett ρ = ‑3.22) allows medicinal chemists to tune the hydrolytic lability of ester prodrugs. Ethyl 4‑methoxy‑2,6‑dimethylbenzoate will hydrolyze more rapidly in acidic environments (e.g., gastric fluid, lysosomes) than its 4‑Br or 4‑NO₂ analogs, providing a predictable release profile without the need for empirical screening of every congener [3].

Conformational and Stereochemical Studies

For investigations where the number of rotatable bonds influences conformational sampling or ligand‑protein binding entropy, the ethyl ester (4 rotatable bonds) provides a useful comparator to the methyl ester (3 rotatable bonds). This one‑bond difference can be exploited in NMR conformational studies or molecular dynamics simulations to dissect the entropic contribution of the ester alkyl chain [4].

Application
Selection Property
Validation Focus
Lead-optimization ADME profiling
Computed TPSA and lipophilicity balance
Solubility and off-target binding assays
Tetracyclic quinone analogue synthesis
Reported synthetic intermediate utility
Cycloaddition strategy compatibility review
Ester prodrug lability studies
4-Methoxy electronic activation
Acid-catalyzed hydrolysis profiling
Conformational analysis research
Ethyl ester rotatable bond count
NMR conformational sampling or MD simulation
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